![molecular formula C11H18Cl2N4 B1419293 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride CAS No. 1181457-93-1](/img/structure/B1419293.png)
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Overview
Description
“3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1181457-93-1. It has a molecular weight of 277.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4.2ClH/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12;;/h6-7,13H,1,3-5,12H2,2H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.19 and a molecular formula of C11H16N4.2ClH . It is a solid substance that is typically stored at room temperature .Scientific Research Applications
Insecticidal and Antibacterial Potential : The compound has been investigated for its potential in insecticidal and antibacterial applications. A study by Deohate and Palaspagar (2020) explored the synthesis of related pyrimidine and pyrazole derivatives and evaluated their insecticidal and antimicrobial effectiveness, highlighting the compound's potential in controlling pests and bacteria (Deohate & Palaspagar, 2020).
Antagonistic Properties in Serotonin Receptors : Ivachtchenko et al. (2011) conducted a study on the synthesis of pyrazolo[1,5-a]pyrimidines, analyzing their structure-activity relationship as serotonin 5-HT6 receptor antagonists. This research is significant for understanding the compound's potential in neuropsychiatric and neurodegenerative disease treatment (Ivachtchenko et al., 2011).
Structural Diversity in Chemical Synthesis : Roman (2013) utilized a related ketonic Mannich base for generating a diverse array of compounds, demonstrating the versatility of pyrazolo[1,5-a]pyrimidines in chemical syntheses (Roman, 2013).
Synthesis and Structural Characterization : Aggarwal et al. (2009) focused on the synthesis and detailed structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, contributing to the understanding of the compound's chemical properties (Aggarwal et al., 2009).
Antimicrobial Activity and Structural Relationships : Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and evaluated their antimicrobial properties. They found that the 3,5-dimethyl-1 H -pyrazol-1-yl group plays a key role in determining antimicrobial activity (Sirakanyan et al., 2021).
Synthesis of Novel Ethanamines : Svete et al. (2015) explored the synthesis of novel ethanamines derived from pyrazolo[1,5-a]pyrimidines, which could have implications in various pharmaceutical applications (Svete et al., 2015).
Ultrasound-Assisted Synthesis : Kaping et al. (2020) developed an efficient ultrasound-assisted synthesis method for substituted pyrazolo[1,5-a]pyrimidine derivatives, demonstrating an innovative approach to chemical synthesis (Kaping et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12;;/h6-7H,3-5,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYLOTOFRCYUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)CCCN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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